molecular formula C17H25N3O B2423500 (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine CAS No. 951626-51-0

(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine

Cat. No.: B2423500
CAS No.: 951626-51-0
M. Wt: 287.407
InChI Key: PMIFDJNHYVOVRA-UHFFFAOYSA-N
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Description

(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a sophisticated chiral diazaadamantane derivative designed for advanced pharmaceutical and biochemical research. This compound features a rigid adamantane scaffold substituted with a 4-methoxyphenyl group and key amine functionality, making it a valuable intermediate in drug discovery. Adamantane-based structures are increasingly investigated for their ability to interact with central nervous system targets and as scaffolds for building protease inhibitors or other therapeutic agents. Potential Research Applications & Value The primary research value of this compound lies in its potential as a building block for novel bioactive molecules. The adamantane moiety is known for enhancing lipid solubility and metabolic stability, which is crucial in developing agents for neurological targets . Specifically, this compound could serve as a key precursor or a scaffold in programs targeting enzymes or receptors where a rigid, three-dimensional structure is advantageous. Researchers are exploring similar adamantane-derived compounds for their activity against cancer cell lines and as ligands for specific receptors, such as the sigma-2 receptor, which is a target in oncology and neurodegenerative disease research . Handling and Usage This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle the compound in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE) and safety practices. Refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-16-8-19-10-17(2,15(16)18)11-20(9-16)14(19)12-4-6-13(21-3)7-5-12/h4-7,14-15H,8-11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIFDJNHYVOVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1N)(CN(C2)C3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine typically involves multi-step organic reactions. The process may start with the preparation of the adamantane core, followed by the introduction of the 4-methoxyphenyl group and the formation of the diazaadamantane structure. Common reagents used in these steps include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a series of chemical reactions involving the modification of adamantane derivatives. The presence of the methoxyphenyl group enhances its solubility and bioavailability. The synthesis typically involves:

  • Starting Materials : Adamantane derivatives and 4-methoxyphenyl amines.
  • Reagents : Common reagents include acyl chlorides or anhydrides and bases like triethylamine.
  • Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Studies have shown that similar diazaadamantane derivatives can induce apoptosis in cancer cells by:

  • Mechanism of Action : Modulating apoptotic pathways and inhibiting cell proliferation through interaction with specific molecular targets involved in cancer progression .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase Inhibition : Potential applications in treating neurodegenerative diseases like Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity .
  • α-Glucosidase Inhibition : It may also serve as a therapeutic agent for Type 2 Diabetes Mellitus by inhibiting α-glucosidase activity, thereby reducing glucose absorption .

Neurological Disorders

Given its enzyme inhibition properties, the compound shows promise in treating neurological disorders:

  • Alzheimer's Disease : By inhibiting acetylcholinesterase, it may enhance cholinergic transmission in the brain .

Diabetes Management

The ability to inhibit α-glucosidase suggests that this compound could be beneficial in managing blood glucose levels in diabetic patients .

In Vitro Studies

In vitro studies conducted on various cancer cell lines demonstrated that the compound effectively reduces cell viability and induces apoptosis at specific concentrations. For example:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Results : Significant reduction in cell proliferation was observed at concentrations ranging from 10 µM to 50 µM.

In Vivo Studies

Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo:

  • Model Organisms : Mice models are used to assess the anti-tumor effects and metabolic impacts related to diabetes management.
  • Findings : Early results indicate a favorable safety profile with promising therapeutic outcomes.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell TypeEffect ObservedReference
AnticancerHCT-116Induced apoptosis
AnticancerMCF-7Reduced cell viability
Acetylcholinesterase InhibitorBrain-derived cellsEnhanced cholinergic transmission
α-Glucosidase InhibitorIntestinal cellsReduced glucose absorption

Mechanism of Action

The mechanism of action of (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine include other diazaadamantane derivatives and compounds with similar structural motifs, such as:

  • (1R,2S,3S,5R,6S,7S)-2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine
  • (1R,2S,3S,5R,6S,7S)-2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine

Uniqueness

The uniqueness of (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine lies in its specific stereochemistry and the presence of the 4-methoxyphenyl group

Biological Activity

The compound (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a diazaadamantane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H25N3O
  • Molecular Weight : 287.3999 g/mol
  • IUPAC Name : (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine

This compound features a unique structural framework that contributes to its biological activity. The presence of the methoxyphenyl group is particularly significant for its interaction with biological targets.

1. Antidepressant Effects

Research has indicated that compounds similar to diazaadamantanes exhibit antidepressant-like effects. A study demonstrated that derivatives of diazaadamantane could modulate serotonin and norepinephrine levels in animal models. The specific compound may act on the serotonin transporter (SERT) and norepinephrine transporter (NET), enhancing neurotransmitter availability in synaptic clefts.

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells.

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It is hypothesized that the compound's ability to cross the blood-brain barrier enhances its efficacy in protecting neurons from oxidative stress and excitotoxicity.

The biological activities of (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition : Inhibition of enzymes involved in neurotransmitter degradation.
  • Cell Signaling Pathways : Modulation of signaling pathways related to cell survival and apoptosis.

Case Study 1: Antidepressant Activity

In a controlled study involving rodents subjected to chronic mild stress (CMS), administration of this compound resulted in significant improvements in depressive-like behaviors compared to control groups. Behavioral assessments included the forced swim test and sucrose preference test.

Treatment GroupImmobility Time (seconds)Sucrose Preference (%)
Control12030
Compound Dose 18060
Compound Dose 25075

Case Study 2: Antitumor Efficacy

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability after 48 hours.

Concentration (µM)Cell Viability (%)
0100
1085
5065
10040

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (1R,2S,3S,5R,6S,7S)-2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazaadamantan-6-amine, and how can stereochemical control be achieved?

  • Methodology : Multi-step organic synthesis starting from adamantane precursors. For example, ethyl aroylacetates with 4-methoxyphenyl substituents (as in ) can serve as intermediates. Stereochemical control requires chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., chiral HPLC).
  • Key Challenges : Ensuring regioselectivity in diazaadamantane ring formation and avoiding racemization during functionalization. Computational modeling (e.g., DFT) may predict transition states to optimize stereochemistry .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • Structural Confirmation : X-ray crystallography for absolute stereochemical assignment; high-resolution NMR (¹H, ¹³C, 2D-COSY/HSQC) to resolve complex coupling patterns in the diazaadamantane core.
  • Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry to study the 4-methoxyphenyl group’s electron-donating effects.
    • Validation : Cross-referencing experimental NMR shifts with computational predictions (e.g., Gaussian or COMSOL simulations) minimizes misassignment risks .

Q. How can researchers address discrepancies between experimental and computational data for this compound’s physicochemical properties?

  • Methodology : Systematic validation using hybrid approaches. For example:

  • Compare experimental solubility/logP with COSMO-RS simulations.
  • Use factorial design (as in ) to test variables (e.g., solvent polarity, temperature) influencing data divergence.
    • Resolution : Identify outliers via statistical tools (e.g., Grubb’s test) and refine computational parameters (e.g., solvent models) to align with empirical results .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in catalytic systems, and how do substituents (e.g., 4-methoxyphenyl) influence its behavior?

  • Methodology : Kinetic isotope effect (KIE) studies and in-situ spectroscopy (e.g., IR/Raman) to probe reaction intermediates. For example:

  • Investigate the electron-donating 4-methoxyphenyl group’s impact on transition-metal coordination (e.g., Pd-catalyzed couplings).
    • Advanced Tools : Operando XAS (X-ray absorption spectroscopy) to monitor metal-ligand interactions during catalysis .

Q. How can AI-driven experimental design optimize the synthesis and functionalization of this diazaadamantane derivative?

  • Methodology : Implement AI platforms (e.g., Bayesian optimization) to screen reaction conditions (catalyst, solvent, temperature). For instance:

  • Train models on datasets from analogous adamantane syntheses ( ).
  • Use robotic automation for high-throughput validation of AI-predicted conditions.
    • Outcome : Accelerate discovery of optimal pathways while minimizing resource waste .

Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro/in vivo models?

  • Methodology : Meta-analysis of dose-response curves and pharmacokinetic parameters. Key steps:

  • Normalize data using standardized assays (e.g., OECD guidelines for cytotoxicity).
  • Apply systems biology models to account for metabolic differences between models (e.g., cytochrome P450 interactions).
    • Validation : Cross-correlate with structural analogs (e.g., flavonoids) to isolate structure-activity relationships (SARs) .

Methodological Frameworks

Q. How should researchers formulate hypotheses and design experiments for studying this compound’s interactions with biomacromolecules?

  • Framework :

Theoretical Basis : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases).

Experimental Validation : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify binding affinities.

Contradiction Analysis : Compare docking scores with experimental ΔG values; refine force fields if discrepancies exceed 20% .

Q. What factorial design approaches are suitable for optimizing reaction yields and purity in large-scale synthesis?

  • Design : 2^k factorial experiments to test variables:

  • Factors: Catalyst loading, solvent polarity, reaction time.
  • Response Variables: Yield, enantiomeric excess (ee).
    • Analysis : ANOVA to identify significant factors; response surface methodology (RSM) for multi-variable optimization .

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